Bis-PEG1-C-PEG1-CH2COOH
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Overview
Description
Bis-PEG1-C-PEG1-CH2COOH, also known as 3,9,12,18-Tetraoxaicosane-1,20-dioic acid, is a polyethylene glycol (PEG)-based linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. It has a molecular formula of C16H30O8 and a molecular weight of 350.4 .
Mechanism of Action
Target of Action
Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
PROTACs, including those formed using this compound, operate by recruiting an E3 ubiquitin ligase to a target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome, a protein complex within the cell that breaks down unneeded or damaged proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, helping to regulate the concentration of particular proteins and degrade misfolded proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms, facilitating their entry into cells and increasing their half-life within the body .
Result of Action
The primary result of the action of this compound is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand with a ligand for the target protein, PROTACs enable the selective degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the function of the protein being targeted .
Action Environment
The action of this compound, and the PROTACs it forms, can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact the stability and activity of the PROTACs . Additionally, the presence of other compounds or drugs could potentially interfere with the action of the PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG1-C-PEG1-CH2COOH involves the reaction of polyethylene glycol with carboxylic acid derivatives. The process typically includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid reacts with polyethylene glycol under mild conditions to form the desired PEG linker.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG1-C-PEG1-CH2COOH undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions with suitable nucleophiles
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Involves amines and coupling agents like DCC or EDC.
Substitution: Utilizes nucleophiles such as thiols or amines under basic conditions
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted Products: Formed from nucleophilic substitution reactions
Scientific Research Applications
Bis-PEG1-C-PEG1-CH2COOH is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: In the study of protein-protein interactions and cellular signaling pathways.
Medicine: Development of novel therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the formulation of drug delivery systems and nanotechnology applications
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG2-C-PEG2-CH2COOH
- Bis-PEG3-C-PEG3-CH2COOH
- Bis-PEG4-C-PEG4-CH2COOH
Uniqueness
Bis-PEG1-C-PEG1-CH2COOH is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for the synthesis of PROTACs. Compared to similar compounds with longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISFDJULXOPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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